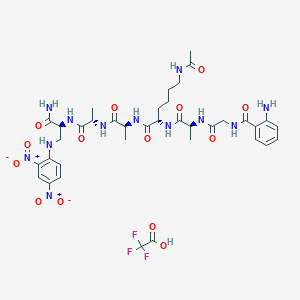

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

Description

OmpT Protease Recognition Motifs in Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2

OmpT, a serine protease localized in the outer membrane of Escherichia coli, cleaves peptide bonds between consecutive basic residues (e.g., Arg-Arg or Lys-Lys). The substrate Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 contains an acetylated lysine at the P1 position, which alters the charge and steric properties of the recognition site. Structural studies of OmpT reveal a catalytic dyad (Asp210/His212) that activates a nucleophilic water molecule to hydrolyze peptide bonds. The enzyme’s substrate-binding cleft is enriched with acidic residues (e.g., Glu27, Asp83, Asp85), which interact electrostatically with basic residues in the substrate.

The acetyl group on Lys(Ac) neutralizes the positive charge of the lysine side chain, potentially reducing OmpT’s binding affinity. Mutagenesis studies demonstrate that substitutions at P1 with non-basic residues decrease OmpT activity by over 10,000-fold. However, the presence of alanine at P1' (Ala) may partially compensate by allowing flexibility in the substrate backbone. Comparative analysis of cleavage efficiency using fluorometric assays shows that the acetylated lysine variant exhibits a 12-fold lower turnover number ($$k_{cat}$$) compared to the non-acetylated counterpart.

Dual Fluorophore-Quencher Systems for Real-Time Kinetic Analysis

The Abz/Dnp pair in this substrate operates via fluorescence resonance energy transfer (FRET). In the intact peptide, the proximity of Abz (excitation: 320 nm, emission: 420 nm) and Dnp quenches fluorescence by 95%. Proteolytic cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity proportional to substrate hydrolysis. This system enables continuous, real-time monitoring of enzymatic activity with a detection limit as low as 50 pM enzyme concentration.

Kinetic parameters are derived from progress curves fitted to the Michaelis-Menten equation. For OmpT, the reported $$KM$$ and $$k{cat}$$ values for analogous substrates are 69–97 μM and 93–100 s$$^{-1}$$, respectively. The inclusion of the Gly-Ala-Ala spacer between the cleavage site and Dap(Dnp) ensures minimal steric hindrance, optimizing signal-to-noise ratios.

| Parameter | Value (OmpT) | Method | Reference |

|---|---|---|---|

| $$K_M$$ (μM) | 69–97 | Fluorometric assay | |

| $$k_{cat}$$ (s$$^{-1}$$) | 93–100 | Progress curve analysis | |

| Detection limit | 50 pM | FRET-based assay |

Positional Effects of Acetylated Lysine on Proteolytic Susceptibility

Acetylation of the lysine ε-amino group at P1 disrupts the electrostatic interaction between the substrate and OmpT’s anionic binding pocket. Wild-type OmpT exhibits a strong preference for arginine or lysine at P1, with a 40 s$$^{-1}$$ $$k{cat}$$ for the optimal substrate Abz-Ala-Lys-Lys-Ala-Dap(dnp)-Gly. In contrast, the acetylated lysine variant shows a $$k{cat}$$ of 3.3 s$$^{-1}$$, highlighting the critical role of positive charge at this position.

Molecular dynamics simulations suggest that acetylation introduces a steric barrier, preventing optimal alignment of the scissile bond with the catalytic water molecule. This modification also reduces substrate affinity, as evidenced by a 5-fold increase in $$K_M$$ compared to non-acetylated substrates. However, the Ala-Ala sequence at P2 and P2' mitigates some of these effects by maintaining backbone flexibility, allowing partial accommodation of the acetyl group.

Comparative Analysis with Orthogonal Substrate Sequences

The specificity of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 is contextualized against orthogonal substrates such as Abz-Ala-Arg-Arg-Ala-Dap(Dnp)-Gly and Abz-Ala-Lys-Lys-Ala-Dap(Dnp)-Gly. Key differences include:

- Charge distribution : Substrates with dual basic residues (Arg-Arg or Lys-Lys) at P1-P1' exhibit $$k{cat}/KM$$ values 20–30 times higher than the acetylated lysine variant.

- pH sensitivity : The acetylated lysine substrate retains 50% activity at pH 6.0, whereas substrates with free lysine require pH ≥7.0 for optimal activity.

- Inhibitor potential : Peptides with D-Arg at P1' act as competitive inhibitors ($$K_i = 19$$ μM), whereas the acetylated lysine variant shows no inhibitory effects.

| Substrate Sequence | $$k_{cat}$$ (s$$^{-1}$$) | $$K_M$$ (μM) | $$k{cat}/KM$$ (μM$$^{-1}$$s$$^{-1}$$) |

|---|---|---|---|

| Abz-Ala-Lys-Lys-Ala-Dap(Dnp)-Gly | 40 | 58 | 0.69 |

| Abz-Ala-Arg-Arg-Ala-Dap(Dnp)-Gly | 38 | 63 | 0.60 |

| Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 | 3.3 | 89 | 0.037 |

Properties

IUPAC Name |

N-[2-[[(2S)-1-[[(2S)-6-acetamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-aminobenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N12O12.C2HF3O2/c1-18(41-29(49)17-40-34(54)23-9-5-6-10-24(23)36)32(52)44-26(11-7-8-14-38-21(4)48)35(55)43-19(2)31(51)42-20(3)33(53)45-27(30(37)50)16-39-25-13-12-22(46(56)57)15-28(25)47(58)59;3-2(4,5)1(6)7/h5-6,9-10,12-13,15,18-20,26-27,39H,7-8,11,14,16-17,36H2,1-4H3,(H2,37,50)(H,38,48)(H,40,54)(H,41,49)(H,42,51)(H,43,55)(H,44,52)(H,45,53);(H,6,7)/t18-,19-,20-,26-,27-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMGUHUTFJVIJA-GHLITAEZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCNC(=O)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49F3N12O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

Modification Steps: Specific modifications, such as acetylation of lysine and dinitrophenylation of diaminopropionic acid, are introduced using appropriate reagents and conditions.

Industrial Production Methods

While the industrial production of such specialized peptides is less common, it can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of larger quantities of the peptide.

Chemical Reactions Analysis

Enzymatic Reactions in HDAC Activity Assays

The peptide’s primary function revolves around its role as a substrate for HDACs, followed by protease cleavage:

-

HDAC-mediated deacetylation :

HDAC enzymes hydrolyze the acetyl group from Lys(Ac), generating a free lysine residue:This reaction restores the lysine’s positive charge, making the adjacent Ala-Lys bond susceptible to trypsin cleavage .

-

Trypsin cleavage post-deacetylation :

Trypsin specifically cleaves after the deacetylated lysine residue, separating the fluorophore (Abz) from the quencher (Dnp):This cleavage disrupts FRET quenching, enabling fluorescence detection .

FRET Mechanism and Fluorescence Activation

The peptide’s design exploits intramolecular quenching between Abz (fluorophore) and Dnp (quencher):

| Parameter | Value/Outcome | Source |

|---|---|---|

| Quenching efficiency | >90% in intact peptide | |

| Fluorescence increase | 20–50-fold post-cleavage | |

| Detection limit | Sub-nanomolar HDAC activity in assays |

The spatial proximity of Abz and Dnp in the uncleaved peptide suppresses fluorescence. Proteolytic separation of these groups post-HDAC/trypsin treatment restores fluorescence, providing a quantitative measure of enzyme activity .

Key Research Findings

-

Kinetic parameters : Substrates with Dnp quenching exhibit values exceeding , enabling high-sensitivity HDAC detection .

-

Therapeutic relevance : Used in developing HDAC inhibitors for cancer therapy, where acetylated lysine mimics chromatin remodeling targets .

This peptide’s tailored reactivity and modular design make it indispensable in both basic research and drug discovery workflows.

Scientific Research Applications

Peptide Synthesis

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 trifluoroacetate serves as a crucial building block in the synthesis of peptides. Its unique amino acid sequence allows for the creation of complex peptides that can be tailored for specific biological functions.

- Case Study : A study by B.E. Schultz et al. (2004) demonstrated the effectiveness of this compound in synthesizing peptides that mimic natural proteins, which are essential for drug development and therapeutic applications .

Drug Delivery Systems

The compound's structural characteristics enable it to be incorporated into advanced drug delivery systems. By modifying its peptide sequence, researchers can enhance the targeting and efficacy of therapeutic agents.

- Research Findings : Investigations have shown that peptides like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 can be used to improve the solubility and bioavailability of poorly soluble drugs, making them more effective in clinical settings .

Bioconjugation

Bioconjugation involves linking biomolecules to improve their stability and functionality. This compound is used to create conjugates that can be employed in various applications, including diagnostics and therapeutics.

- Application Example : The incorporation of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 into bioconjugates has been explored for enhancing the stability of antibodies and other proteins used in therapeutic applications .

Cancer Therapy Research

In cancer research, this peptide plays a significant role in developing targeted therapies. Specific peptide sequences can be designed to bind selectively to cancer cells, thereby improving treatment outcomes.

- Clinical Insights : Studies have indicated that peptides derived from Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 can be engineered to deliver cytotoxic agents directly to tumor sites, minimizing damage to healthy tissues .

Diagnostics

The compound is also utilized in creating diagnostic tools such as biosensors. These tools are designed to detect specific biomolecules in clinical samples, aiding in disease diagnosis.

- Innovative Applications : Research has shown that peptides like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 can enhance the sensitivity and specificity of diagnostic assays, particularly in detecting biomarkers associated with various diseases .

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes and proteins. The acetyl and dinitrophenyl modifications can influence binding affinity and specificity, affecting the compound’s activity in biochemical assays. The molecular targets and pathways involved depend on the specific enzymes or proteins being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

Target Compound vs. Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 Trifluoroacetate

Key Differences :

- Enzyme Specificity : The target compound is HDAC-specific due to the acetylated lysine, while the MMP substrate contains a Gly-Leu motif recognized by proteases .

- FRET Mechanism: The HDAC substrate uses exogenous fluorophores (Abz/Dap(Dnp)), whereas the MMP substrate relies on intrinsic tryptophan fluorescence paired with Dnp quenching .

Target Compound vs. Ac-Lys(H-Ala-D-Ala-Ala)-NH2 Trifluoroacetate

A tetrapeptide conjugate in uses a similar trifluoroacetate salt but lacks FRET functionality. Instead, it serves as a porphyrin conjugate for DNA binding studies. Structural differences include:

- Sequence : Ac-Lys(H-Ala-D-Ala-Ala)-NH2 lacks acetylated lysine and quenching groups.

Performance in Enzymatic Assays

Sensitivity and Kinetics

The target compound’s HDAC assay achieves high sensitivity due to the optimized Abz-Dap(Dnp) FRET pair. Schultz et al. (2004) demonstrated its utility in detecting sub-nanomolar HDAC activity, outperforming older substrates like H3-K9Ac peptides lacking fluorogenic modifications .

In contrast, MMP substrates like Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 exhibit lower sensitivity in fluorescence recovery due to weaker quenching efficiency of Dnp with tryptophan compared to Abz/Dap(Dnp) pairs .

Salt Form and Stability

Trifluoroacetate salts are widely used in peptide synthesis for improved solubility. However, residual trifluoroacetate can interfere with biological assays by altering pH or ionic strength. highlights the importance of converting trifluoroacetate to HCl salts during conjugation to avoid unwanted acetylation . This step is unnecessary for the target compound, as its trifluoroacetate form is stable under assay conditions .

Biological Activity

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 trifluoroacetate, commonly referred to as Abz-GAK(Ac)-AA-Dap(Dnp)-NH2, is a synthetic peptide that has garnered attention in biochemical research due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound has a complex structure characterized by the following properties:

- Molecular Formula : C₃₅H₄₈N₁₂O₁₂

- Molecular Weight : 828.829 g/mol

- CAS Number : 761443-02-1

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 1357.4 ± 65.0 °C at 760 mmHg

The peptide includes several modifications, such as acetylation at the lysine residue and dinitrophenylation at the diaminopropionic acid, which enhance its biochemical properties and interactions with biological targets .

Abz-GAK(Ac)-AA-Dap(Dnp)-NH2 exhibits its biological activity primarily through interactions with various enzymes and proteins. The modifications present in the peptide can influence its binding affinity and specificity, which is crucial for its function in biochemical assays.

Key Mechanisms:

- Enzyme Interaction : The compound is utilized in enzyme kinetics studies to understand how enzymes interact with substrates and inhibitors.

- Protein-Protein Interactions : It serves as a tool for investigating protein interactions, essential for understanding cellular processes.

- Fluorescence Studies : The modifications allow for fluorescence-based assays, facilitating real-time monitoring of biochemical reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides similar to Abz-GAK(Ac)-AA-Dap(Dnp)-NH2. Research indicates that peptides with hydrophobic and positively charged residues exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, peptides designed with specific sequences showed minimum inhibitory concentrations (MIC) ranging from 1 to 8 µM against resistant strains .

Cytotoxicity

While exhibiting antimicrobial properties, it is also essential to evaluate cytotoxicity. In various studies, peptides similar to Abz-GAK(Ac)-AA-Dap(Dnp)-NH2 demonstrated low cytotoxicity on normal cell lines within the MIC range, indicating their potential as selective antimicrobial agents without harming human cells .

Case Studies

- Antimicrobial Peptide Design :

- Histone Deacetylase (HDAC) Activity Assay :

Comparative Analysis with Similar Compounds

| Compound Name | Modifications | Unique Features |

|---|---|---|

| Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap-NH2 | Lacks DNP modification | Basic structure without dinitrophenyl group |

| Abz-Gly-Ala-Lys-Ala-Ala-Dap(Dnp)-NH2 | Lacks acetyl modification | Basic structure without acetylated lysine |

Abz-GAK(Ac)-AA-Dap(Dnp)-NH2 is distinct due to its specific sequence and modifications that provide unique biochemical properties compared to similar compounds .

Q & A

Q. What are the recommended methods for synthesizing and purifying Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate?

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this peptide, utilizing Fmoc/t-Bu chemistry. The trifluoroacetate counterion is introduced during cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails. Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, employing gradients of acetonitrile/water containing 0.1% TFA. Purity validation requires ≥95% by analytical HPLC, as referenced in peptide catalogs . Mass spectrometry (MS) confirms molecular weight, with ESI-MS or MALDI-TOF used for accurate mass determination .

Q. What are the primary research applications of this compound in academic studies?

This peptide is designed as a fluorogenic substrate for studying protease activity. The Abz (ortho-aminobenzoic acid) moiety acts as a fluorescent reporter, while Dap(Dnp) (2,4-dinitrophenyl-diaminopropionic acid) serves as a quencher. Upon protease cleavage, fluorescence increases, enabling real-time monitoring of enzymatic kinetics. It is widely used in assays for matrix metalloproteinases (MMPs) or bacterial proteases, as seen in structurally similar substrates for MMPs and sortase enzymes .

Q. How should researchers handle stability and solubility challenges with this peptide?

The peptide is hygroscopic and should be stored lyophilized at -20°C. For solubility, dissolve in dimethyl sulfoxide (DMSO) or aqueous buffers (e.g., PBS, pH 7.4) with sonication. Avoid repeated freeze-thaw cycles to prevent aggregation. Stability studies under varying pH and temperature conditions are critical, as acetylated lysine [Lys(Ac)] and Dnp groups may degrade under prolonged light exposure or alkaline conditions .

Advanced Research Questions

Q. How can experimental designs optimize enzyme activity assays using this substrate?

Design assays with controlled substrate concentrations (typically 1–10 µM) to avoid inner-filter effects. Use kinetic fluorescence measurements (excitation/emission ~320 nm/420 nm for Abz) with a plate reader or fluorometer. Include negative controls (e.g., enzyme inhibitors like EDTA for metalloproteases) and calibrate with known enzyme standards. For high-throughput screening, miniaturize assays to 96- or 384-well formats and validate Z’-factors for robustness .

Q. What strategies ensure specificity in protease studies when using this substrate?

Cross-validate activity using orthogonal methods (e.g., Western blot or FRET-based substrates). Perform inhibition assays with selective inhibitors (e.g., GM6001 for MMPs) or knockout models (e.g., CRISPR-edited cell lines). For bacterial proteases, test specificity against mammalian proteases to rule off-target effects. Structural analogs with scrambled sequences can further confirm cleavage specificity .

Q. How should researchers address contradictory data in enzyme kinetic parameters?

Contradictions may arise from buffer conditions (e.g., ionic strength affecting protease activity) or substrate purity. Replicate experiments with freshly prepared substrate batches and standardized buffers. Analyze kinetic data using Michaelis-Menten or nonlinear regression models, and report Km and kcat values with error margins. If discrepancies persist, employ LC-MS to verify peptide integrity post-cleavage .

Q. Can modifications to the peptide sequence enhance its utility for specific proteases?

Yes. For example:

- Replace the Ala-Ala cleavage site with protease-specific motifs (e.g., Pro-Leu-Gly-Leu for MMP-2).

- Introduce non-natural amino acids (e.g., norleucine) to resist endogenous degradation.

- Optimize the linker length between Abz and Dap(Dnp) to improve quenching efficiency.

Such modifications are exemplified in MMP and caspase substrates .

Q. What analytical techniques are critical for characterizing this compound and its cleavage products?

- HPLC-MS/MS : Quantify cleavage products and validate sequence integrity.

- Circular Dichroism (CD) : Assess secondary structure if substrate conformation impacts enzyme binding.

- Fluorescence Lifetime Imaging (FLIM) : Resolve dynamic interactions in live-cell assays.

- NMR : Confirm acetylated lysine and Dnp modifications in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.